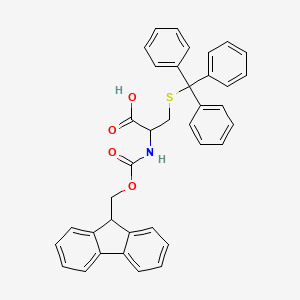

N-Fmoc-S-trityl-L-cysteine

Description

BenchChem offers high-quality N-Fmoc-S-trityl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-S-trityl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Cornerstone of Cysteine-Containing Peptide Synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Fmoc-S-trityl-L-cysteine

N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, commonly abbreviated as Fmoc-Cys(Trt)-OH, stands as a pivotal building block in modern medicinal chemistry and drug development. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributable to the strategic deployment of two orthogonal protecting groups: the base-labile Fmoc group for temporary N-terminal protection and the acid-labile trityl group for robust side-chain thiol protection. This dual-protection scheme grants researchers precise control over peptide chain elongation and subsequent disulfide bond formation, which is critical for the structural integrity and biological function of many therapeutic peptides and proteins.[1][2][3]

This guide offers a comprehensive examination of the core physicochemical properties of Fmoc-Cys(Trt)-OH, delving into its analytical characterization, reactivity, and field-proven applications. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of this essential amino acid derivative.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is fundamental to its application.

-

Chemical Name: (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid[4]

-

Synonyms: Fmoc-L-Cys(Trt)-OH, N-Fmoc-S-triphenylmethyl-L-cysteine, Nα-Fmoc-S-trityl-L-cysteine[5][6][7]

Caption: Chemical structure of N-Fmoc-S-trityl-L-cysteine.

Core Physicochemical Properties

The physical and chemical characteristics of Fmoc-Cys(Trt)-OH dictate its handling, storage, and reactivity. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to pale cream or almost white powder | [2][5][10] |

| Melting Point | 170-173 °C (lit.)[5][9][11]; ranges up to 174.0-182.0°C reported | |

| Molecular Weight | 585.71 g/mol | [5][9] |

| Solubility | Insoluble in water. Soluble in most organic solvents such as Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate, DMSO, and Acetone. | [5][11] |

| Optical Rotation | +15° to +19° (c=1 in THF)[10]; +16° (c=1, THF)[12][11]; +20° ±2° (c=1 in DMF)[2] | |

| Density | ~1.27 - 1.3 g/cm³ | [5][12] |

| Storage Conditions | Store refrigerated at 2-8°C, desiccated, and protected from light.[5][8] Some suppliers recommend storage at -20°C.[9] | |

| pKa | 3.70 ± 0.10 (Predicted) | [5][11] |

Analytical Characterization: A Self-Validating Framework

Ensuring the purity and identity of Fmoc-Cys(Trt)-OH is paramount for successful synthesis. A multi-pronged analytical approach provides a self-validating system.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A typical analysis will report purity levels of ≥94-99%.[1][2][7][9] The presence of impurities such as the free amino acid or dipeptide formations should be minimal (e.g., ≤ 0.2%).[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 586.7 g/mol . Isotope patterns for carbon and sulfur should be consistent with the molecular formula. Online spectral databases confirm the availability of ESI-MS/MS data for this compound.[13]

-

Acidimetric Titration: This method confirms the presence of the carboxylic acid group and is used to determine the assay percentage, which should typically be ≥98%.[9]

Reactivity, Stability, and Deprotection Strategies

The utility of Fmoc-Cys(Trt)-OH is defined by the orthogonal nature of its protecting groups. Understanding their specific cleavage conditions is essential for strategic peptide synthesis.

Storage and Stability

The compound is stable when stored under recommended refrigerated and dry conditions.[5][8] It should be kept away from oxidizing agents.[4] The trityl group provides excellent stability to the nucleophilic thiol side-chain, preventing premature oxidation to cystine during handling and synthesis.[1]

Deprotection Chemistry: A Tale of Two Labile Groups

The core principle of Fmoc-based SPPS relies on the selective removal of the N-terminal Fmoc group while all side-chain protecting groups, like S-trityl, remain intact.[14]

-

Fmoc Group Removal (Base-Labile):

-

Mechanism: The Fmoc group is cleaved under mild basic conditions via an E1cB elimination mechanism.[15]

-

Reagent: A solution of 20% piperidine in a polar aprotic solvent like DMF or NMP is the standard reagent.[15][16][17] This secondary amine acts as both the base to initiate the reaction and a nucleophile to trap the reactive dibenzofulvene byproduct, preventing side reactions.[17]

-

Kinetics: The reaction is rapid, often completing within minutes at room temperature.[16][18]

-

-

Trityl Group Removal (Acid-Labile):

-

Mechanism: The S-trityl bond is cleaved under strong acidic conditions. This reaction is reversible due to the high stability of the resulting trityl cation and the nucleophilicity of the free thiol.[3][19]

-

Reagent: Trifluoroacetic acid (TFA) is the standard cleavage reagent.[3][6][20]

-

The Critical Role of Scavengers: To drive the deprotection to completion and prevent re-attachment of the trityl cation, a scavenger is essential.[19] Triisopropylsilane (TIS) is highly effective as it irreversibly quenches the trityl cation to form triphenylmethane.[3][19] Water is also included to aid in cleavage. A standard cleavage "cocktail" is 95% TFA / 2.5% Water / 2.5% TIS.[3][21] For peptides with multiple Cys(Trt) residues, the addition of ethanedithiol (EDT) can help maintain the reduced state of the thiol.[3]

-

Caption: Orthogonal deprotection strategy for Fmoc-Cys(Trt)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH is the derivative of choice for incorporating cysteine into peptides via Fmoc-SPPS.[9][11] Its utility stems from the robust protection of the thiol group, which prevents unwanted side reactions like oxidation or alkylation during the iterative cycles of deprotection and coupling.

The incorporation of Cys(Trt) is crucial for the synthesis of peptides that require disulfide bonds for their tertiary structure and biological activity.[2] After the full peptide sequence is assembled, the final acid cleavage step removes the trityl group, yielding a peptide with a free thiol, ready for controlled oxidation to form the desired disulfide bridge(s).[3][6]

Sources

- 1. Thermo Scientific™ N-Fmoc-S-trityl-L-cysteine, 95%, HPLC | LabMart Limited [labmartgh.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. N-Fmoc-S-trityl-L-cysteine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. lookchem.com [lookchem.com]

- 6. peptide.com [peptide.com]

- 7. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]

- 10. N-Fmoc-S-trityl-L-cysteine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. mzCloud – FMOC S trityl L cysteine [mzcloud.org]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. renyi.hu [renyi.hu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Technical Guide: Solubility Dynamics & Handling of N-Fmoc-S-trityl-L-cysteine

[1]

Executive Summary

N-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) is the industry-standard building block for introducing cysteine residues during Solid-Phase Peptide Synthesis (SPPS).[1] Its solubility profile is governed by the interplay between the lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) group, the bulky triphenylmethyl (Trityl) side-chain protection, and the polar carboxylic acid moiety.[1]

While generally soluble in polar aprotic solvents, Fmoc-Cys(Trt)-OH presents unique challenges regarding racemization and premature oxidation if solvation protocols are not strictly controlled.[1] This guide provides an evidence-based framework for solubilizing, handling, and utilizing this derivative to ensure maximum coupling efficiency and peptide integrity.[1]

Physicochemical Profile

Understanding the molecular architecture of Fmoc-Cys(Trt)-OH is a prerequisite for mastering its solubility.[1] The Trityl group adds significant steric bulk and hydrophobicity, making the molecule insoluble in water but highly compatible with organic solvents used in SPPS.

| Property | Specification |

| Chemical Name | N-α-Fmoc-S-trityl-L-cysteine |

| CAS Number | 103213-32-7 |

| Molecular Weight | 585.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 170–173 °C |

| LogP (Predicted) | ~8.0 (Highly Lipophilic) |

| pKa (Predicted) | ~3.70 (Carboxylic Acid) |

Solubility Landscape in Organic Solvents[2][4][5]

The solubility of Fmoc-Cys(Trt)-OH is dictated by "like dissolves like" principles, where the aromatic-rich Fmoc and Trityl groups drive affinity for polar aprotic and chlorinated solvents.[1]

A. Primary Solvents (The SPPS Workhorses)

Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP) [1]

-

Solubility Limit: > 0.5 M (approx. 300 mg/mL).[1]

-

Operational Standard: 0.2 M – 0.5 M for SPPS coupling.[1]

-

Insight: DMF is the gold standard because it effectively solvates both the amino acid and the growing peptide-resin matrix.[1] NMP is a superior alternative for "difficult sequences" prone to aggregation, though it is more expensive.[1]

B. Swelling Solvents

Dichloromethane (DCM) [1]

-

Application: Primarily used for resin swelling or in binary mixtures (e.g., DMF/DCM) to improve resin penetration.[1]

-

Caution: DCM is volatile; evaporation can lead to concentration changes and precipitation in automated synthesizers.[1]

C. Antisolvents & Precipitation Risks

-

Water: Insoluble.[1][2][3][4] Introduction of water causes immediate precipitation.[1]

-

Methanol/Ethanol: Low solubility (~1 mg/mL).[1] Often used to precipitate peptides after cleavage, but strictly avoided during coupling.[1]

-

Diethyl Ether/Hexane: Insoluble.[1][2][3][4] Used for purification/precipitation of the final peptide.[1]

D. Special Case: Dimethyl Sulfoxide (DMSO)[1][2]

Mechanistic Insights: The "Why" Behind the Protocol

The Steric Shielding of Trityl

The triphenylmethyl (Trityl) group is massive.[1] It serves two functions:

-

Protection: It prevents the thiol (-SH) from oxidizing into disulfide bonds (-S-S-) or reacting with activated carboxyl groups (thioester formation).[1]

-

Solubility Modulation: The three phenyl rings create a large hydrophobic surface area.[1] This allows the molecule to engage in extensive

-

Racemization Sensitivity

Cysteine derivatives are uniquely prone to racemization (conversion of L-Cys to D-Cys) during activation.[1] This is driven by the acidity of the

Standard Operating Procedure: Stock Solution Preparation

This protocol ensures a stable 0.5 M solution suitable for automated synthesizers.[1]

Workflow Visualization

Figure 1: Step-by-step workflow for preparing a 0.5 M Fmoc-Cys(Trt)-OH stock solution in DMF.

Detailed Protocol

-

Calculation: For a 0.5 M solution, use the formula:

.[1]-

Example: To dissolve 2.93 g, you need a final volume of 10 mL.[1]

-

-

Initial Solvation: Add the powder to a clean, dry vial. Add approximately 80% of the calculated DMF volume.[1][5]

-

Reasoning: Adding solvent to powder prevents "clumping" at the neck of the flask.[1]

-

-

Agitation: Vortex or sonicate for 30–60 seconds. The solution should become clear and colorless.

-

Final Adjustment: Add DMF to reach the final target volume.

-

Validation: Invert the vial. Inspect for "schlierenc" lines (density gradients) or particulates.[1]

Critical Troubleshooting: Solvent & Base Selection

The choice of coupling reagents and bases heavily influences the solubility and stability of the activated cysteine species.[1]

Decision Matrix: Preventing Racemization & Aggregation

Figure 2: Decision tree for selecting coupling reagents to minimize Cys racemization while maintaining solubility.

Key Recommendations

-

Avoid Pre-activation: Do not let the activated ester sit in solution.[1] Add it to the resin immediately to minimize racemization.[1]

-

Base Choice: If using HBTU/HATU, use 2,4,6-trimethylpyridine (Collidine) instead of DIPEA.[1] Collidine is a weaker base that maintains solubility but significantly reduces the rate of proton abstraction from the Cys alpha-carbon [2].[1]

-

Solvent Purity: Use "Amine-free" DMF.[1] Presence of dimethylamine (a degradation product of DMF) can cause premature Fmoc removal and racemization.[1]

References

-

PubChem. (2025).[1] Fmoc-S-trityl-L-cysteine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Alberico, F., et al. (2021).[1] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures. RSC Advances. Retrieved from [Link][1]

-

GenScript. (2024). Fmoc-L-Cys(Trt)-OH Handling and Storage. Retrieved from [Link]

Methodological & Application

Application Note: High-Fidelity Coupling Protocols for Fmoc-Cys(Trt)-OH in SPPS

Executive Summary

The incorporation of Fmoc-Cys(Trt)-OH during Solid Phase Peptide Synthesis (SPPS) presents unique challenges, primarily racemization (conversion of L-Cys to D-Cys) and

Standard protocols utilizing strong bases (e.g., HBTU/DIPEA) can result in racemization levels as high as 5–33% .[1][2] This guide details the "Gold Standard" Base-Free Protocol (DIC/Oxyma) and a Modified High-Efficiency Protocol (HATU/Collidine) for difficult sequences, ensuring enantiomeric purities exceeding 99.5%.[1]

Mechanistic Insight: The Racemization Challenge

To master Cys coupling, one must understand the failure mode. Racemization occurs via the removal of the C

Critical Factors Influencing Racemization:

-

Base Strength & Sterics: Hindered, weaker bases (e.g., Collidine/TMP) extract the

-proton slower than unhindered strong bases (DIPEA/NMM).[1] -

Activation Method: Uronium/Aminium salts (HBTU, HATU) require base to function, inherently increasing risk.[1] Carbodiimides (DIC) can function in acidic/neutral environments.[1][3]

-

Solvent Polarity: High polarity solvents (pure DMF) stabilize the charged enolate intermediate.[1] Mixed solvent systems (DCM/DMF) can slightly suppress this.[1]

Visualization: Cysteine Racemization Pathways

Figure 1: Mechanism of base-catalyzed racemization during Cysteine activation. Minimizing base contact time and strength is critical.

Protocol A: The Gold Standard (DIC/Oxyma Pure)

Recommended For: >95% of standard peptide sequences.[1] Racemization Risk: Low (< 0.5%).[1][2]

This protocol utilizes Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) .[1] Crucially, this method is base-free during the activation step, maintaining a slightly acidic pH that preserves the chiral integrity of the Cysteine.

Reagents

-

Amino Acid: Fmoc-Cys(Trt)-OH (0.2 M in DMF)[1]

-

Activator: DIC (0.5 M in DMF)[1]

-

Additive: Oxyma Pure (0.5 M in DMF)

Step-by-Step Procedure

-

Resin Preparation: Swell resin in DMF for 20 min. Drain.

-

Dissolution: Dissolve Fmoc-Cys(Trt)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Activation (In Situ):

-

Coupling: Agitate at Room Temperature for 60 minutes.

-

Warning: Do not heat >50°C. Room temperature is safest for Cys.[1]

-

-

Washing: Drain and wash with DMF (3 x 1 min).

Comparative Data: Racemization Levels

| Coupling Reagents | Base Used | Pre-activation | % D-Cys Formed |

| DIC / Oxyma | None | No (In Situ) | 0.1 - 0.5% |

| HBTU / HOBt | DIPEA (2 eq) | 2 min | 2.0 - 5.0% |

| HATU / HOAt | DIPEA (2 eq) | 2 min | 5.0 - 15.0% |

| HATU / HOAt | Collidine | No (In Situ) | 0.8 - 1.5% |

Data aggregated from Han et al. and internal validation studies.

Protocol B: Difficult Sequences (HATU/Collidine)

Recommended For: Sterically hindered sequences or when DIC coupling fails (incomplete coupling confirmed by Kaiser test).[1] Racemization Risk: Moderate (Requires strict control).[1]

If a stronger coupling agent like HATU is required, you must replace the strong base (DIPEA) with a weaker, hindered base: 2,4,6-Trimethylpyridine (Collidine) (also known as TMP).[1][2]

Reagents

-

Activator: HATU (2.9 eq) — Use slightly less than AA to prevent capping.[1]

-

Base: 2,4,6-Collidine (3.0 - 5.0 eq)[1]

Step-by-Step Procedure

-

Pre-Mix (Critical): Dissolve Fmoc-Cys(Trt)-OH and HATU in DMF.

-

Base Addition: Add Collidine to the mixture.

-

Immediate Transfer: Transfer the activated solution to the resin within 30 seconds .

-

Why? The lifetime of the activated ester in the presence of base determines the extent of racemization. Minimize this time.

-

-

Coupling: Agitate at Room Temperature for 30–45 minutes.

-

Quench: Drain immediately and wash extensively with DMF.[1]

Microwave-Assisted Synthesis Guidelines

Microwave energy accelerates coupling but exponentially increases racemization of Cysteine.[1]

-

Rule 1: Avoid microwave for Cys if possible. Couple Cys at RT, then resume microwave for subsequent residues.

-

Rule 2: If microwave is mandatory (e.g., automated high-throughput), limit temperature to 50°C max for 4-5 minutes.

-

Rule 3: Use DIC/Oxyma (Protocol A) for microwave Cys coupling; avoid basic conditions under heat.[1]

Workflow Decision Logic

Figure 2: Decision matrix for selecting the optimal Cysteine coupling protocol.

Quality Control & Troubleshooting

Monitoring Coupling Efficiency

-

Kaiser Test: Effective for monitoring coupling to primary amines.[1]

-

Chloranil Test: Use if coupling to a secondary amine (e.g., Proline).[1]

Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| Racemization | Split peaks in HPLC; D-isomer detection. | Base usage (DIPEA) or High Temp.[1][4][5] | Switch to DIC/Oxyma.[1][5][6] Use Collidine if HATU is needed.[1][4] Lower Temp. |

| Mass -34 Da (formation of dehydroalanine).[1] | Extended exposure to Piperidine.[1][5] | Use shorter deprotection times (2 x 3 min) or DBU-based deprotection. | |

| Incomplete Coupling | Blue Kaiser test; Deletion sequence. | Steric hindrance or Aggregation.[1] | Double couple using DIC/Oxyma.[1][5][6][7] Switch solvent to NMP or DMF/DCM (1:1).[1] |

| Oxidation | Dimer formation (S-S bond).[1] | Air oxidation of free thiols (rare with Trt).[1] | Ensure Trt removal only happens during final cleavage with scavengers (EDT/TIS). |

References

-

Han, Y., & Albericio, F. (1997).[1] Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-solid phase peptide synthesis.Journal of Peptide Science , 3(1), 1-5.[1] Link

-

Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1]Chemistry – A European Journal , 15(37), 9394-9403.[1] Link[1]

-

Collins, J. M., et al. (2014).[1][8] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1]Organic Letters , 16(3), 940–943.[1][8] Link[1]

-

Palasek, S. A., et al. (2007).[1] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.Journal of Peptide Science , 13(3), 143-148.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. oxymapure.com [oxymapure.com]

- 7. bachem.com [bachem.com]

- 8. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

Fmoc-Cys(Trt)-OH coupling conditions for automated synthesizers

Application Note & Protocol

Topic: Fmoc-Cys(Trt)-OH Coupling Conditions for Automated Synthesizers

For: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of cysteine into synthetic peptides is fundamental for creating structures with critical biological functions, often dependent on disulfide bridges. Fmoc-Cys(Trt)-OH is the derivative of choice for automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to the robust and acid-labile nature of the S-trityl protecting group. However, cysteine residues are notoriously susceptible to racemization, particularly during the activation step of the coupling reaction. This application note provides a comprehensive guide to the chemistry, recommended protocols, and optimization strategies for the efficient and high-fidelity coupling of Fmoc-Cys(Trt)-OH using automated peptide synthesizers, ensuring the production of high-purity peptides.

Scientific Rationale & Mechanistic Insights

The Role of the Trityl (Trt) Protecting Group

Cysteine's thiol (-SH) side chain is a potent nucleophile, necessitating protection to prevent undesirable side reactions during peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively shields the thiol.[1] Its primary advantages in an Fmoc/tBu strategy are:

-

Base Stability: The Trt group is completely stable to the piperidine solutions used for Nα-Fmoc deprotection, a cornerstone of this synthesis strategy.[1]

-

Acid Lability: It is efficiently removed during the final cleavage from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[2][3]

-

Steric Hindrance: The bulkiness of the Trt group helps prevent the thiol from engaging in unwanted nucleophilic attacks.[1][4]

The Challenge: Cysteine Racemization

Despite its utility, Fmoc-Cys(Trt)-OH is highly prone to racemization (epimerization) during the carboxyl group activation step. This process occurs via the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The presence of a base, required for many coupling methods, can abstract the α-proton of this intermediate, leading to a loss of stereochemical integrity (L-Cys converting to D-Cys).

This side reaction is particularly pronounced when using base-mediated activation methods, such as those employing aminium/uronium salts like HBTU or HATU with a tertiary amine base like N,N-diisopropylethylamine (DIEA). Studies have shown that significant racemization can occur with bases like N-methylmorpholine (NMM), which can be suppressed by using a more sterically hindered base like 2,4,6-collidine.[5][6] Therefore, the choice of coupling reagents and bases is paramount to maintaining the optical purity of the final peptide.[7]

Recommended Coupling Protocols for Automated Synthesizers

Successful incorporation of Fmoc-Cys(Trt)-OH hinges on selecting a coupling strategy that minimizes the risk of racemization while ensuring high coupling efficiency. Below are validated protocols suitable for most automated peptide synthesizers.

Protocol 1: DIC/Oxyma (Recommended for Minimal Racemization)

This method is highly recommended as it proceeds under nearly neutral or slightly acidic conditions, which significantly suppresses oxazolone formation and subsequent racemization.[8] It is one of the best methods for coupling Fmoc-Cys(Trt)-OH.[8]

Reagent Preparation (Stock Solutions):

-

Fmoc-Cys(Trt)-OH: 0.2 M to 0.5 M in DMF

-

DIC (Diisopropylcarbodiimide): 0.5 M to 1.0 M in DMF[9]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 0.5 M to 1.0 M in DMF[9]

Automated Synthesizer Workflow:

Figure 1: Automated workflow for DIC/Oxyma coupling.

Step-by-Step Protocol:

-

Resin Preparation: Ensure the Nα-Fmoc group from the previous residue has been completely removed and the resin is washed thoroughly with DMF.

-

Reagent Delivery: The synthesizer will deliver the Fmoc-Cys(Trt)-OH, Oxyma Pure, and DIC solutions to the reaction vessel. The order can vary, but activation is initiated upon the addition of DIC.

-

Coupling Reaction: Allow the reaction to proceed for 45 to 90 minutes at room temperature. For difficult sequences or observed aggregation, the time can be extended or a double coupling can be performed.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (at least 3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: HATU/Collidine (For High-Efficiency Coupling)

While aminium/uronium salt activators carry a higher risk of racemization for cysteine, their high efficiency is sometimes required for sterically hindered couplings.[10] The key to mitigating racemization is to use a sterically hindered base like 2,4,6-collidine instead of DIEA or NMM.[3][5][6]

Reagent Preparation (Stock Solutions):

-

Fmoc-Cys(Trt)-OH: 0.2 M to 0.5 M in DMF

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 0.5 M in DMF

-

2,4,6-Collidine: 1.0 M in DMF

Automated Synthesizer Workflow:

Figure 2: Automated workflow for HATU/Collidine coupling.

Step-by-Step Protocol:

-

Resin Preparation: As in Protocol 1, start with the deprotected and washed peptide-resin.

-

Activation: The synthesizer can be programmed to pre-activate the amino acid by mixing Fmoc-Cys(Trt)-OH, HATU, and collidine for a very short duration (e.g., 1-2 minutes) before delivering it to the reaction vessel. Crucially, avoid long pre-activation times as this increases the risk of racemization.

-

Coupling Reaction: Allow the coupling to proceed for 30 to 60 minutes.

-

Washing: Drain and wash the resin thoroughly with DMF.

Quantitative Parameters & Comparison

For a standard synthesis scale (e.g., 0.1 mmol), the following reagent stoichiometry is recommended.

| Parameter | Protocol 1: DIC/Oxyma | Protocol 2: HATU/Collidine | Rationale & Notes |

| Fmoc-Cys(Trt)-OH | 5 equivalents | 5 equivalents | A standard excess to drive the reaction to completion. |

| Activator | 5 eq. DIC | 4.9 eq. HATU | HATU is slightly substoichiometric to the amino acid. |

| Additive | 5 eq. Oxyma Pure | N/A (HOAt is part of HATU) | Oxyma acts as a catalyst and racemization suppressant.[11] |

| Base | None | 10 eq. Collidine | A 2-fold excess of base relative to the amino acid is typical. |

| Coupling Time | 45-90 min | 30-60 min | HATU couplings are generally faster.[10] |

| Racemization Risk | Very Low | Moderate (Mitigated by Collidine) | DIC/Oxyma is the safer choice for preserving stereochemistry.[8] |

Table 1: Comparison of Recommended Coupling Protocols.

Troubleshooting & Optimization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | 1. Aggregation of the peptide-resin chain.[7]2. Steric hindrance from the preceding amino acid.3. Insufficient reaction time or reagent concentration. | 1. Perform a double coupling: Repeat the coupling cycle for the Cys residue.2. Increase reaction time: Extend the coupling time by 30-60 minutes.3. Increase concentration: Use more concentrated stock solutions (e.g., 0.5 M).[12]4. Change solvent: Switch the primary solvent from DMF to NMP, or add a chaotropic salt.[7] |

| High D-Cys Isomer | 1. Use of a strong, non-hindered base (e.g., DIEA, NMM).2. Prolonged pre-activation time with uronium/phosphonium reagents. | 1. Switch to DIC/Oxyma: This is the most effective solution.2. Change the base: If using HATU/HBTU, replace DIEA/NMM with 2,4,6-collidine.[6]3. Eliminate pre-activation: Program the synthesizer to add all reagents to the reaction vessel simultaneously. |

| Incomplete Deprotection of Trt Group | Re-attachment of the stable trityl cation to the cysteine thiol during TFA cleavage. | 1. Use an effective scavenger: Ensure the cleavage cocktail contains triisopropylsilane (TIS). TIS is highly effective at quenching the trityl cation.2. Add a thiol scavenger: Include 1-2.5% ethanedithiol (EDT) in the cocktail to keep the cysteine in its reduced state. |

Table 2: Troubleshooting Guide for Fmoc-Cys(Trt)-OH Coupling.

Conclusion

The successful incorporation of Fmoc-Cys(Trt)-OH in automated peptide synthesis is a balance between achieving high coupling efficiency and preserving the stereochemical integrity of the residue. For routine synthesis, the DIC/Oxyma coupling protocol is strongly recommended due to its inherently low risk of racemization. When higher activation energy is needed for difficult sequences, a HATU-based method can be employed, but only with the use of a sterically hindered base like 2,4,6-collidine and minimal pre-activation time. By adhering to these validated protocols and understanding the underlying chemical principles, researchers can confidently synthesize complex cysteine-containing peptides with high purity and yield.

References

-

Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed Central.[Link]

-

Fmoc-Cys(Trt)-OH; CAS 103213-32-7. Aapptec Peptides.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine.[Link]

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University.[Link]

-

Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & API Manufacturing Blog.[Link]

-

Introduction to Peptide Synthesis. PubMed Central.[Link]

-

OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ACS Publications.[Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications.[Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

-

Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation.[Link]

-

Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications.[Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.[Link]

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. cem.de [cem.de]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. biotage.com [biotage.com]

Advanced Application Note: Synthesis of Cysteine-Rich Peptides (CRPs) using N-Fmoc-S-trityl-L-cysteine

Executive Summary

The synthesis of Cysteine-Rich Peptides (CRPs) represents a pinnacle challenge in solid-phase peptide synthesis (SPPS). While the N-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) derivative is the industry standard for generating peptides with free sulfhydryls, its successful application requires rigorous control over three critical phases: racemization suppression during coupling, cation scavenging during cleavage, and thermodynamic equilibration during oxidative folding.

This guide moves beyond basic protocols to provide a causal analysis of failure modes (e.g.,

Critical Mechanistic Parameters

The Racemization & -Elimination Trap

Unlike other amino acids, Cysteine is uniquely prone to racemization (conversion of L-Cys to D-Cys) during activation. The electron-withdrawing nature of the sulfur protecting group increases the acidity of the

-

The Risk: Base-mediated activation (e.g., HBTU/DIPEA) can cause up to 33% racemization.

-

The Solution: Use DIC/Oxyma Pure activation. This acidic/neutral environment suppresses proton abstraction.

-

C-Terminal Cysteine: If Cys is the C-terminal residue, avoid Wang resin. Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk of the trityl linker prevents the formation of piperidinyl-alanine adducts and

-elimination.

The Trityl Cation Challenge

Upon cleavage with Trifluoroacetic Acid (TFA), the Trityl (Trt) group generates a stable, highly reactive carbocation.

-

The Risk: If not quenched immediately, Trt cations will re-alkylate the free thiols (S-tritylation) or alkylate Tryptophan residues.

-

The Solution: High-concentration thiol scavengers. 1,2-Ethanedithiol (EDT) is the gold standard, but 2,2'-(Ethylenedioxy)diethanethiol (DODT) is a non-odorous, equally effective alternative.

Protocol Phase I: SPPS Assembly

Objective: Assemble the linear sequence while maintaining chiral integrity.

Materials

-

Resin: 2-Chlorotrityl Chloride Resin (Loading < 0.6 mmol/g to reduce aggregation).

-

Amino Acid: Fmoc-Cys(Trt)-OH (and other Fmoc-AAs).

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Assembly

-

Resin Loading (C-Terminal Cys):

-

Dissolve Fmoc-Cys(Trt)-OH (1.2 eq) in DCM. Add DIEA (4 eq).

-

Add to 2-CTC resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 5 min).

-

Note: For long CRPs, add 0.1 M HOBt to the deprotection cocktail to suppress aspartimide formation.

-

-

Coupling (The "Low-Racemization" Cycle):

-

Pre-activation: Mix Fmoc-Cys(Trt)-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

-

Time: Allow pre-activation for only 2 minutes (minimize ester hydrolysis).

-

Reaction: Add to resin.[2][3] Coupling time: 60 minutes at Room Temperature .

-

Warning:DO NOT use microwave heating for Cys coupling cycles; it accelerates racemization exponentially.

-

-

Washing: Extensive DCM/DMF washes between steps.

Protocol Phase II: Cleavage & Scavenging

Objective: Release peptide and fully remove Trt groups without re-alkylation.

The "High-Thiol" Cocktail (Reagent K Modified)

For CRPs, standard cleavage cocktails are insufficient. Use this optimized ratio:

| Component | Percentage | Function |

| TFA | 90% | Cleavage & Deprotection |

| DODT (or EDT) | 5% | Critical: Quenches Trt cations; prevents S-alkylation. |

| H2O | 2.5% | Scavenges t-butyl cations.[4] |

| TIS | 2.5% | Scavenges trityl/Pbf cations. |

Procedure

-

Preparation: Cool the cleavage cocktail to 0°C.

-

Reaction: Add resin to the cocktail (10 mL per 1 g resin).

-

Incubation: Shake at room temperature for 3 to 4 hours .

-

Why longer? Trt removal is an equilibrium process. High thiol concentration + time ensures the equilibrium shifts to the deprotected state.

-

-

Precipitation: Filter resin.[3] Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the linear (reduced) peptide.

-

Lyophilization: Dissolve pellet in 0.1% TFA/Water and lyophilize immediately to prevent premature air oxidation.

Protocol Phase III: Oxidative Folding

Objective: Guide the linear peptide to its thermodynamically stable, native disulfide isomer.

Strategy Selection

-

Method A (Glutathione Shuffling): Best for complex knots (e.g., Conotoxins). Mimics the ER environment.

-

Method B (DMSO-Assisted): Best for simpler CRPs (e.g., Cyclotides). Faster kinetics.[5]

Workflow Visualization

Caption: The folding pathway moves from linear precursors through scrambled intermediates, requiring redox shuffling to reach the native state.

Detailed Protocol: Glutathione (GSH/GSSG) Shuffling

-

Buffer: 0.1 M Tris-HCl or Ammonium Bicarbonate, pH 7.8 - 8.2.

-

Additives: 1 mM EDTA (chelates metals that cause aggregation).

-

Redox Pair: Add Reduced Glutathione (GSH, 2 mM) and Oxidized Glutathione (GSSG, 0.4 mM).

-

Ratio: The 5:1 GSH:GSSG ratio promotes disulfide exchange (breaking wrong bonds, forming right ones).

-

-

Peptide Concentration: < 0.5 mg/mL (Critical to prevent intermolecular aggregation).

-

Incubation: Stir at 4°C or RT for 24-72 hours. Monitor by HPLC.

Self-Validating QC Steps

-

Ellman’s Test: Monitor the disappearance of free thiols. Reaction is complete when absorbance at 412 nm plateaus near zero.

-

HPLC Shift: The folded peptide typically elutes earlier than the linear precursor due to compaction of the hydrophobic core.

-

Mass Spec: The mass should decrease by exactly [2 x (number of disulfides)] Da (loss of 2H per bond).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Mass +56 Da | t-Butyl alkylation | Incomplete scavenging. Increase DODT/EDT to 10% in cleavage. |

| Mass +242 Da | Trityl adduct | Re-attachment of Trt. Ensure cleavage time >3h; use fresh TIS. |

| Broad Peak/Precipitate | Aggregation | Use "Magic Mixture" (DCM/TFA/HFIP) for solubility; lower folding concentration. |

| Multiple Isomers | Kinetic Traps | Folding was too fast. Switch to GSH/GSSG buffer to allow shuffling. |

| -34 Da shift (C-term) | Piperidinyl-alanine | Base-catalyzed degradation. Switch to 2-CTC resin and 20% Piperidine. |

References

-

Vertex AI Search. (2023). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. nbinno.com. Link

-

Sigma-Aldrich. (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. sigmaaldrich.com. Link

-

Biotage. (2023).[6] Peptides containing cysteine: the role of scavengers in cleavage cocktail. biotage.com.[6] Link

-

Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. digital.csic.es.[7] Link

-

Palasek, S. A., et al. (2007).[1] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

-

Postma, T. M., & Albericio, F. (2014). DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. ResearchGate. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ultrafast Biomimetic Oxidative Folding of Cysteine-rich Peptides and Microproteins in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. digital.csic.es [digital.csic.es]

Application Notes and Protocols for Orthogonal Protection Strategies Utilizing Fmoc-Cys(Trt)-OH

Introduction: The Central Role of Cysteine and the Imperative for Orthogonal Protection

Cysteine, with its uniquely reactive thiol (-SH) side chain, is a cornerstone of peptide and protein structure and function. Its ability to form disulfide bridges dictates the tertiary and quaternary structures of proteins, underpins the activity of countless enzymes, and is a key motif in a vast array of peptide therapeutics. However, this very reactivity presents a significant challenge during chemical synthesis. Unprotected, the thiol group can readily engage in undesired side reactions, leading to impurities, low yields, and compromised biological activity.

Solid-Phase Peptide Synthesis (SPPS) has revolutionized how we build peptides, relying on a scaffold of protecting groups to ensure the orderly and specific formation of amide bonds. The most robust and versatile approach within SPPS is the use of an orthogonal protection strategy . This principle dictates that different classes of protecting groups are used for the N-terminus and various amino acid side chains, where each class can be removed by a specific chemical mechanism without affecting the others.[1][2]

This guide focuses on one of the most reliable and widely adopted orthogonal pairs in Fmoc-based SPPS: the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino terminus and the acid-labile trityl (Trt) group for the cysteine thiol, embodied in the reagent Fmoc-Cys(Trt)-OH .[3][4] Understanding the chemistry, application, and nuances of this strategy is fundamental to the successful synthesis of complex, cysteine-containing peptides.

The Chemical Basis of the Fmoc/Trt Orthogonal Pair

The success of the Fmoc-Cys(Trt)-OH strategy lies in the starkly different chemical conditions required to cleave each protecting group. This orthogonality ensures that the peptide chain can be elongated sequentially without premature deprotection of the sensitive cysteine side chain.

The N-α-Fmoc Group: The Base-Labile Workhorse

The Fmoc group is the hallmark of modern, milder SPPS.[4] Its removal is achieved under non-acidic, basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[4][5] A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene byproduct. The excess piperidine in the reaction mixture acts as a scavenger, forming a stable adduct with the reactive dibenzofulvene, which is then easily washed away.[4]

-

Reaction Monitoring: The fluorenyl system possesses a strong UV absorbance, a feature that can be exploited to quantitatively monitor the completion of both deprotection and coupling steps, ensuring synthesis fidelity.[4]

The S-Trityl Group: The Acid-Labile Guardian

The trityl (triphenylmethyl) group serves as a robust and sterically bulky guardian for the cysteine thiol.[3][6] Its key features make it an ideal counterpart to the Fmoc group.

-

Stability: The Trt group is completely stable to the repeated basic treatments with piperidine used to remove the Fmoc group during peptide chain elongation.[3][6]

-

Mechanism of Deprotection: The Trt group is highly acid-labile. It is efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage step.[7] The mechanism involves protonation of the sulfur-carbon bond, leading to the formation of a free thiol and a highly stable trityl carbocation. This cation is a reactive electrophile and must be trapped by "scavengers" in the cleavage cocktail to prevent side reactions.

The diagram below illustrates the core principle of this orthogonal strategy.

Figure 1: The orthogonal relationship in Fmoc/Trt SPPS.

Core Methodologies and Field-Proven Protocols

The following protocols provide a validated framework for the use of Fmoc-Cys(Trt)-OH in routine and advanced peptide synthesis.

Protocol 1: Standard Coupling Cycle for Fmoc-Cys(Trt)-OH Incorporation

This protocol outlines a single cycle for adding Fmoc-Cys(Trt)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptidyl-resin

-

Fmoc-Cys(Trt)-OH

-

Coupling Reagents: e.g., DIC/Oxyma Pure or HCTU

-

Base (for aminium/uronium activation): N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Anhydrous DMF, Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (has a free amine). If starting a new synthesis, the resin must first be deprotected following the steps below. Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: a. Drain the swelling solvent. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[8] c. Drain the solution. A second treatment of 5-10 minutes can be performed to ensure complete deprotection.[8] d. Causality Check: The Fmoc group is cleaved, exposing the primary amine for the next coupling reaction. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

-

Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and an activator like Oxyma Pure (3-5 eq.) in DMF. b. Add the coupling agent, such as Diisopropylcarbodiimide (DIC) (3-5 eq.), and allow to pre-activate for 2-5 minutes. c. Expert Insight: For cysteine derivatives, using carbodiimide-based activation (DIC/Oxyma) is highly recommended over uronium/aminium reagents (HBTU/HATU) that require a strong base like DIPEA. Base-mediated activation significantly increases the risk of racemization at the α-carbon of cysteine.[9] d. Add the activated amino acid solution to the deprotected resin. e. Agitate at room temperature for 1-2 hours. Coupling times may need to be extended for difficult sequences.

-

Monitoring and Washing: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling.[5] If the test is positive (blue beads), the coupling step should be repeated. b. Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.

| Reagent | Equivalents (vs. Resin Loading) | Purpose |

| Fmoc-Cys(Trt)-OH | 3 - 5 | The amino acid building block. |

| DIC | 3 - 5 | Carbodiimide coupling agent; forms the active ester. |

| Oxyma Pure | 3 - 5 | Additive to suppress racemization and improve coupling efficiency. |

| 20% Piperidine in DMF | ~10 mL / g resin | Reagent for N-terminal Fmoc deprotection. |

Protocol 2: Global Deprotection and Cleavage

This final step simultaneously cleaves the S-Trt group, other acid-labile side-chain protecting groups, and the peptide from the resin. The composition of the cleavage cocktail is critical for success.

Materials:

-

Dry, protected peptidyl-resin

-

Trifluoroacetic Acid (TFA), reagent grade

-

Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Deionized Water

-

Cold Diethyl Ether

Procedure:

-

Resin Preparation: Transfer the dry peptidyl-resin to a suitable reaction vessel. Wash thoroughly with DCM (3-5 times) to remove residual DMF and shrink the resin. Dry the resin under a stream of nitrogen or in vacuo.

-

Cleavage Cocktail Preparation: a. Prepare the cleavage cocktail immediately before use in a chemical fume hood. A standard, highly effective cocktail for peptides containing Cys(Trt) is: TFA / TIS / H₂O / EDT (94 : 2.5 : 2.5 : 1 v/v/v/v) b. Causality of Components:

- TFA: The strong acid that cleaves the Trt group and the resin linker.

- TIS: The primary scavenger for the trityl cation. It irreversibly reduces the cation to inert triphenylmethane, preventing re-attachment to the cysteine thiol or modification of other residues like tryptophan.[10][11]

- H₂O: A cation scavenger that helps suppress side reactions, particularly the t-butylation of tryptophan.

- EDT: A thiol-based scavenger that helps maintain a reducing environment, preventing premature oxidation of the free cysteine thiol to form disulfides. It also scavenges t-butyl cations.

-

Cleavage Reaction: a. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). b. Agitate gently at room temperature for 2-4 hours. c. Self-Validation: Monitor the cleavage progress by taking a small aliquot, precipitating it in ether, and analyzing by HPLC-MS to ensure complete deprotection.

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide. b. Concentrate the TFA solution slightly under a gentle stream of nitrogen. c. Add the concentrated filtrate dropwise into a 50-fold excess of ice-cold diethyl ether with vigorous stirring. The crude peptide should precipitate as a white solid. d. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups. e. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

| Cocktail Component | Volume % | Primary Function |

| TFA | 94.0 | Cleavage of acid-labile protecting groups and resin linker. |

| TIS | 2.5 | Irreversible scavenging of trityl cations.[10] |

| H₂O | 2.5 | Cation scavenger, suppresses t-butylation. |

| EDT | 1.0 | Maintains reducing environment, scavenges cations. |

Advanced Applications and Workflow Visualization

The true power of the Fmoc/Trt strategy is realized in the synthesis of peptides requiring specific disulfide connectivity. By combining Cys(Trt) with other orthogonal cysteine protecting groups (e.g., Cys(Acm), which is removed by iodine), specific disulfide bonds can be formed in a controlled, stepwise manner.

The workflow below outlines the synthesis of a peptide destined for a single intramolecular disulfide bond, a common motif in therapeutic peptides.

Figure 2: Workflow for synthesizing a disulfide-bridged peptide.

Conclusion: A Cornerstone of Modern Peptide Synthesis

The orthogonal pairing of Fmoc for N-terminal protection and Trt for cysteine side-chain protection is a robust, reliable, and scientifically sound strategy. Its widespread adoption is a testament to its efficacy in minimizing side reactions and enabling the synthesis of highly complex and sensitive peptide molecules. By understanding the underlying chemical principles and adhering to validated protocols—particularly regarding coupling conditions and cleavage cocktail composition—researchers can confidently leverage Fmoc-Cys(Trt)-OH to advance their work in drug discovery, protein engineering, and fundamental biological science.

References

- National Institutes of Health (NIH). (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH.

- ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Benchchem. Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. Benchchem.

- Chem-space. (2026). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. Chem-space.

- Aapptec Peptides. Fmoc-Cys(Trt)-OH; CAS 103213-32-7. Aapptec Peptides.

- Biosynth. (2024). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. Biosynth.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- National Institutes of Health (NIH). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC - NIH.

- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11393.

- ACS Publications. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

- National Institutes of Health (NIH). (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- National Institutes of Health (NIH). (2012). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Bachem. (2021).

Sources

- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

Application Note: A Researcher's Guide to the Esterification of N-Fmoc-S-trityl-L-cysteine to Wang Resin

Abstract

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful esterification of N-Fmoc-S-trityl-L-cysteine to Wang resin, a critical initial step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer field-proven insights into potential challenges and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of cysteine-containing peptides.

Introduction: The Critical First Step in Cysteine-Containing Peptide Synthesis

The incorporation of cysteine residues into synthetic peptides is fundamental for creating peptides with specific structural and functional properties, such as disulfide bridges that confer conformational stability. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the journey of constructing a peptide begins with the covalent attachment of the first amino acid to a solid support. Wang resin, a 4-benzyloxybenzyl alcohol functionalized polystyrene support, is a popular choice due to its stability and the mild acidic conditions required for final peptide cleavage.[1]

The esterification of N-Fmoc-S-trityl-L-cysteine to Wang resin, however, is a step that requires careful execution. Cysteine is particularly susceptible to racemization under standard coupling conditions.[1] This guide will provide a robust protocol designed to maximize loading efficiency while minimizing undesirable side reactions.

The Strategic Choice of Protecting Groups:

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group shields the alpha-amino group of the cysteine during the esterification and subsequent peptide chain elongation. It is readily removed by treatment with a secondary amine, typically piperidine.[2][3]

-

S-Trt (S-trityl): The bulky trityl group provides robust protection for the nucleophilic thiol side chain of cysteine, preventing unwanted side reactions throughout the synthesis. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4][5]

The Chemistry of Esterification: A Mechanistic Perspective

The covalent linkage of N-Fmoc-S-trityl-L-cysteine to the hydroxyl groups of Wang resin is an esterification reaction. A common and effective method for this is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7]

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: DCC activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[6]

-

Role of the Catalyst: DMAP, a more potent nucleophile than the resin's hydroxyl group, reacts with the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is less prone to the side reaction of rearranging into an unreactive N-acylurea.[6][7]

-

Nucleophilic Attack: The hydroxyl group of the Wang resin then attacks the activated N-acylpyridinium intermediate, forming the desired ester bond and releasing DMAP.

-

Byproduct Formation: The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration.[8]

Caption: Steglich Esterification Mechanism.

Experimental Protocol: Loading of N-Fmoc-S-trityl-L-cysteine onto Wang Resin

This protocol is designed for a standard laboratory scale. Adjustments may be necessary based on the specific characteristics of the Wang resin and the desired loading capacity.

Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| Wang Resin (100-200 mesh) | Peptide Synthesis | Standard Supplier |

| N-Fmoc-S-trityl-L-cysteine | Peptide Synthesis | Standard Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Amine-free |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Methanol (MeOH) | ACS Grade | Standard Supplier |

| Piperidine | Reagent Grade | Standard Supplier |

| Acetic Anhydride | Reagent Grade | Standard Supplier |

| Pyridine | Reagent Grade | Standard Supplier |

Step-by-Step Procedure

Caption: Experimental Workflow for Resin Loading.

-

Resin Swelling: In a suitable reaction vessel, swell the Wang resin (1.0 g, ~0.7-1.0 mmol/g substitution) in DCM (~15 mL/g) for at least 1 hour with gentle agitation.[2] This allows the solvent to penetrate the polymer matrix, making the functional groups accessible.

-

Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x 15 mL).

-

Preparation of the Coupling Solution: In a separate flask, dissolve N-Fmoc-S-trityl-L-cysteine (2.0 equivalents relative to the resin's theoretical substitution) in a minimal amount of DMF. Add this to DCM (10 mL/g of resin). Add DMAP (0.1 equivalents) to the amino acid solution.

-

Coupling Reaction: To the amino acid solution, add DIC (2.0 equivalents) and immediately add the entire solution to the washed and drained resin. Agitate the mixture at room temperature for 2-4 hours.

-

Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove excess reagents and the DCU byproduct.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (e.g., 10% Ac₂O, 10% pyridine in DCM) for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.

-

Final Wash: Wash the resin with DCM (3 x 15 mL) and MeOH (3 x 15 mL).

-

Drying: Dry the resin under high vacuum to a constant weight.

Quantification of Resin Loading

Accurate determination of the resin loading is crucial for calculating the equivalents of reagents needed for the subsequent amino acid couplings.[9][10] The most common method involves the spectrophotometric quantification of the dibenzofulvene-piperidine adduct formed upon Fmoc deprotection.[11]

-

Sample Preparation: Accurately weigh a small amount of the dried, loaded resin (e.g., 2-5 mg) into a small vial.

-

Fmoc Cleavage: Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.[2] Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilution: Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., DMF) to a final volume that will give an absorbance reading within the linear range of the spectrophotometer.

-

UV Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

-

Calculation: Calculate the loading using the following formula:

Loading (mmol/g) = (Absorbance × Dilution Factor) / (Weight of Resin (mg) × 1.65)

The value 1.65 is a commonly used approximation for the molar extinction coefficient of the dibenzofulvene-piperidine adduct in DMF in L mmol⁻¹ cm⁻¹.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Low Resin Loading | - Incomplete activation of the amino acid.- Inefficient coupling.- Steric hindrance.- Presence of moisture. | - Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate.[12]- Increase the reaction time or the equivalents of the amino acid and coupling reagents.- Ensure adequate swelling of the resin. |

| Racemization of Cysteine | - The presence of a strong base (DMAP) can promote the abstraction of the α-proton of the activated amino acid.[1][13] | - Minimize the amount of DMAP used to catalytic quantities (0.1-0.2 eq).- For highly sensitive syntheses, consider using a 2-chlorotrityl chloride resin, which allows for milder coupling conditions that are less prone to racemization.[4][14][15] |

| Formation of Deletion Sequences | - Incomplete coupling of the first amino acid, leaving unreacted hydroxyl groups on the resin. | - Implement a capping step with acetic anhydride after the initial loading to block any unreacted sites.[1] |

| Inconsistent Loading Results | - Inaccurate weighing of the resin sample.- Incomplete Fmoc cleavage.- Pipetting errors during dilution. | - Use a calibrated analytical balance.- Ensure the Fmoc cleavage reaction goes to completion (30 minutes is usually sufficient).- Use calibrated micropipettes for all dilutions. |

Conclusion

The successful esterification of N-Fmoc-S-trityl-L-cysteine to Wang resin is an attainable goal with careful attention to detail, the use of high-quality reagents, and a sound understanding of the underlying chemistry. By following the protocols and considering the insights provided in this guide, researchers can establish a reliable foundation for the synthesis of complex, cysteine-containing peptides, thereby advancing their research and development objectives.

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Cleavage from Wang Resin. Aapptec Peptides. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

-

A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. [Link]

-

(SPPS) Loading rate decreased on Fmoc quantification? ResearchGate. [Link]

-

Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

-

Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. ACS Publications. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]

-

How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? ResearchGate. [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

Can we remove the fmoc group after peptide cleavage? ResearchGate. [Link]

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

-

Steglich esterification. Wikipedia. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. almacgroup.com [almacgroup.com]

- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. bharavilabs.in [bharavilabs.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. digital.csic.es [digital.csic.es]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Fmoc-Cys(Trt)-OH During Coupling

Introduction

The stereochemical integrity of synthetic peptides is paramount to their biological function and therapeutic potential.[1] Racemization, the unintended conversion of an L-amino acid to its D-enantiomer, can lead to the formation of diastereomeric impurities that are often difficult to remove and can dramatically alter a peptide's activity.[2] Fmoc-Cys(Trt)-OH, a cornerstone building block in solid-phase peptide synthesis (SPPS), is notoriously susceptible to racemization during the coupling step.[1] This guide provides an in-depth analysis of the mechanisms behind this side reaction and offers field-proven strategies and troubleshooting guides to maintain the chiral purity of your cysteine-containing peptides.

The "Why": Understanding the Mechanism of Cysteine Racemization

While most amino acids can racemize via the formation of a planar oxazolone intermediate, cysteine racemization is primarily driven by direct enolization.[3] This pathway is favored due to the ability of the sulfur atom in the side chain to stabilize the carbanion formed upon abstraction of the α-proton.[3]

Several factors exacerbate this issue for Fmoc-Cys(Trt)-OH:

-

Base-Catalyzed α-Proton Abstraction: The presence of tertiary amines, essential for activating the carboxyl group for coupling, can also abstract the acidic α-proton of the cysteine residue, initiating the racemization process.[3]

-

Steric Hindrance of the Trityl Group: The bulky trityl (Trt) protecting group can slow down the rate of the desired coupling reaction.[3] This prolonged exposure of the activated cysteine to the basic reaction environment increases the opportunity for racemization to occur.[3]

-

Activation Method: The choice of coupling reagent and the pre-activation time significantly influence the extent of racemization. Onium salt (phosphonium and uronium/aminium) reagents, while highly efficient, can promote racemization, especially with extended pre-activation in the presence of a base.[3][4]

Visualizing the Racemization Pathway

Caption: Mechanism of Fmoc-Cys(Trt)-OH racemization via direct enolization.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the prevention of Fmoc-Cys(Trt)-OH racemization.

Q1: I've detected significant racemization of a cysteine residue in my final peptide. What is the most likely cause?

A1: The most probable cause is the combination of your coupling conditions, specifically the choice of coupling reagent, base, and pre-activation time. Using highly efficient onium salt reagents like HBTU or HATU with a strong, non-hindered base like DIPEA (N,N-diisopropylethylamine) and a pre-activation step creates a perfect storm for racemization. The bulky Trityl group on the cysteine slows the coupling, allowing the activated amino acid to be exposed to the base for a longer period, which promotes α-proton abstraction and subsequent racemization.[3]

Q2: Which coupling reagents are recommended to minimize cysteine racemization?

A2: For particularly sensitive couplings involving cysteine, carbodiimide-based reagents are often preferred, especially when used in conjunction with racemization-suppressing additives.[2][3]

-

DIC/Oxyma or DIC/HOBt: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) is a highly effective, low-racemization protocol.[5][6] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[2][7] This method is often performed without the addition of a tertiary base, further reducing the risk of racemization.[6]

Q3: How does the choice of base impact racemization, and what are the safer alternatives to DIPEA?

A3: The basicity and steric hindrance of the base are critical factors.[3] While a base is necessary for onium salt-mediated couplings, its strength can directly correlate with the rate of racemization.

-

DIPEA (DIEA): Commonly used, but can contribute significantly to racemization.

-

N-Methylmorpholine (NMM): In some cases, has been shown to cause substantial racemization of cysteine.[8][9]

-

Safer Alternatives: Sterically hindered, weaker bases are recommended.

-

2,4,6-Collidine (TMP): This base has been shown to effectively suppress cysteine racemization compared to NMM.[8][9] Its steric bulk is thought to disfavor the abstraction of the α-proton.

-

Base-Free Conditions: For carbodiimide couplings (e.g., DIC/Oxyma), omitting a tertiary base altogether is the most effective strategy to prevent racemization.[6]

-

Q4: Should I pre-activate Fmoc-Cys(Trt)-OH before adding it to the resin?

A4: No. Pre-activation, especially with onium salt reagents and a base, should be avoided for Fmoc-Cys(Trt)-OH. The longer the activated cysteine exists in a basic solution before coupling, the higher the degree of racemization.[3] It is recommended to add the coupling reagents directly to the resin-bound peptide followed by the Fmoc-Cys(Trt)-OH solution (in situ activation).

Q5: Can the choice of cysteine side-chain protecting group affect racemization?

A5: Absolutely. While Trityl is widely used, other protecting groups have been developed to offer greater resistance to racemization.

-

Electron-Donating Groups: Protecting groups with electron-donating properties can help to destabilize the enolate intermediate, thus reducing the driving force for racemization.[3]

-

Alternative Protecting Groups:

-

Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Ddm)-OH: Have shown lower racemization levels compared to Fmoc-Cys(Trt)-OH.[3][10]

-

Fmoc-Cys(MBom)-OH: This protecting group has demonstrated significantly reduced racemization, even under microwave-assisted SPPS conditions.[3]

-

Fmoc-Cys(Thp)-OH: Showed only 0.74% racemization with DIPCDI/Oxyma Pure coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH under the same conditions.[5]

-

Data Summary: Impact of Protecting Group & Coupling Conditions on Cysteine Racemization

| Fmoc-Cys Derivative | Coupling Method | Base | % Racemization | Reference |

| Fmoc-Cys(Trt)-OH | Uronium Activation | DIEA | 8.0% | [10] |

| Fmoc-Cys(Dpm)-OH | Uronium Activation | DIEA | 1.2% | [10] |

| Fmoc-Cys(Ddm)-OH | Uronium Activation | DIEA | 0.8% | [3] |

| Fmoc-Cys(MBom)-OH | Uronium Activation | DIEA | 0.4% | [3] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | N/A | 3.3% | [5] |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | N/A | 0.74% | [5] |

Recommended Protocols for Low-Racemization Cysteine Coupling

Protocol 1: Base-Free Carbodiimide Coupling (DIC/Oxyma)

This is the most highly recommended method for incorporating Fmoc-Cys(Trt)-OH with minimal racemization.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Fmoc-Cys(Trt)-OH (3-5 equivalents)

-

Oxyma Pure (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

Procedure:

-

Swell the resin in DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in DMF.

-

Add the solution from step 3 to the reaction vessel containing the resin.

-

Add DIC to the reaction vessel.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Workflow for Minimizing Cysteine Racemization

Caption: Decision workflow for minimizing Fmoc-Cys(Trt)-OH racemization.

Final Recommendations

To ensure the highest stereochemical purity when incorporating Fmoc-Cys(Trt)-OH:

-

Prioritize Base-Free Carbodiimide Methods: The DIC/Oxyma or DIC/HOBt coupling protocol is the gold standard for minimizing racemization.[5][6]

-

Avoid Pre-activation: Regardless of the coupling method, always opt for in situ activation to minimize the time the activated cysteine is exposed to potentially basic conditions.[4]

-

Use Sterically Hindered Bases: If an onium salt reagent is necessary, use a sterically hindered and weaker base like 2,4,6-collidine instead of DIPEA or NMM.[8][9]

-